molecular formula C12H14N4O3 B13718577 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol

6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol

Cat. No.: B13718577
M. Wt: 262.26 g/mol
InChI Key: PCVGAKIEWGZKGP-UHFFFAOYSA-N
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Description

6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is a triazine derivative featuring a benzyloxyethyl substituent at the 6-position and hydroxyl groups at the 2- and 4-positions. The benzyloxyethyl group confers a combination of lipophilicity (due to the benzyl ring) and moderate polarity (via the ether linkage), which may influence solubility, reactivity, and biological interactions. Triazine derivatives are widely studied for applications in materials science, agrochemicals, and pharmaceuticals due to their tunable electronic and steric properties .

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

6-(2-phenylmethoxyethylamino)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C12H14N4O3/c17-11-14-10(15-12(18)16-11)13-6-7-19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14,15,16,17,18)

InChI Key

PCVGAKIEWGZKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC2=NC(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol typically involves the reaction of cyanuric chloride with 2-(benzyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure selective substitution at the desired positions on the triazine ring. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces one of the chlorine atoms on the cyanuric chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and reduce reaction times. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid or benzaldehyde derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among triazine derivatives arise from substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis based on substituent types and their impacts:

Table 1: Substituent Comparison and Key Properties
Compound (Substituents) Key Functional Groups Yield (%) Purity (%) Notable Properties/Applications References
Target Compound Benzyloxyethyl, diol - - Inferred: Moderate lipophilicity -
IT1–IT4 (Iminotriazines) Aromatic imines, diamines - - Graphene interaction studies
Sulfamoyl/carbamoyl derivatives Sulfamoyl, carbamoyl 20.6–82.2 97.8–98.5 High purity, antimicrobial potential
6-(Chloromethyl)-N2-[substituent] Chloromethyl, thiophenyl 59.88 - Intermediate for drug synthesis
Ametryn (Agrochemical) Ethyl, isopropyl, methylthio - - Herbicide, environmental persistence
6-(2,4-Dichlorophenyl) derivative Dichlorophenyl - - Electron-withdrawing, stability
Polymeric triazines (Omnistab LS 783) Tetramethylpiperidyl, hydroxyethyl - - UV stabilization in polymers
6-(Ethylamino)-dione (N-ethylammelide) Ethylamino, diol - - Water solubility, hydrogen bonding

Physicochemical and Spectral Properties

  • Solubility : The diol groups in the target compound and N-ethylammelide () likely improve water solubility compared to lipophilic derivatives like Ametryn .
  • Spectral Data : In , vinylic carbons in a nitrospiro derivative appear at 102–103 ppm in 13C NMR, whereas sulfamoyl derivatives () show distinct 1H NMR shifts for aromatic and sulfonamide protons. The benzyloxyethyl group would exhibit characteristic peaks for aromatic protons (~7 ppm) and ether-linked methylene groups (~3–4 ppm) .

Biological Activity

The compound 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is a derivative of the triazine family, which has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O3C_{11}H_{14}N_{4}O_{3}. The structure features a triazine ring substituted with a benzyloxyethylamino group and hydroxyl functionalities that contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight246.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log PNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of key proteins involved in cell survival pathways.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of triazine derivatives, compounds showed IC50 values ranging from 40 μM to 50 μM against glioblastoma cell lines (LN-18 and LN-229) . This suggests that this compound may exhibit comparable activity.

Antimicrobial Activity

Triazine derivatives have also been explored for their antimicrobial properties. The presence of hydroxyl groups enhances their interaction with microbial membranes, potentially leading to increased permeability and cell death.

Table 2: Antimicrobial Activity of Triazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 μg/mL
Analogous Triazine CompoundS. aureus30 μg/mL

The proposed mechanism for the biological activity of triazine derivatives involves:

  • Inhibition of Enzymatic Activity : Many triazines inhibit enzymes critical for DNA synthesis and repair.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells.
  • Interference with Cell Cycle Progression : Some compounds induce cell cycle arrest at specific phases.

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